3-Hydroxyquinoline-6-carboxylic acid

概要

説明

3-Hydroxyquinoline-6-carboxylic acid is a quinoline derivative . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline and its analogs have been synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A specific synthesis of a 3-hydroxyquinoline-4-carboxylic acid derivative has been reported, yielding white crystals .Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinoline-6-carboxylic acid includes a carboxyl functional group, CO2H, attached to the quinoline ring system . The compound’s NMR data provides further details on its structure .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Specific reactions of quinoline derivatives would depend on the substituents present.科学的研究の応用

Synthesis of Ethynyl-3-Hydroxyquinoline-4-Carboxylic Acids

3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed .

Biologically and Pharmaceutically Active Quinoline and its Analogues

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Inhibitor of 2OG-dependent Oxygenases

5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .

Ligand of AlkB

IOX1 was also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Iron-Chelators for Neuroprotection

8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection .

Anticancer Agents

8-Hydroxyquinoline and its derivatives are used as anticancer agents .

Anti-HIV Agents

8-Hydroxyquinoline and its derivatives are used as anti-HIV agents .

Antifungal Agents

8-Hydroxyquinoline and its derivatives are used as antifungal agents .

作用機序

While the specific mechanism of action for 3-Hydroxyquinoline-6-carboxylic acid is not mentioned in the retrieved papers, quinoline derivatives are known to have broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxyquinoline-6-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Quinoline derivatives, including 3-Hydroxyquinoline-6-carboxylic acid, continue to be of interest in the fields of medicinal and synthetic organic chemistry due to their versatile applications . Future research may focus on developing greener and more sustainable chemical processes for their synthesis, exploring their potential biological and pharmaceutical activities, and designing novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

特性

IUPAC Name |

3-hydroxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJCKQVORNAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

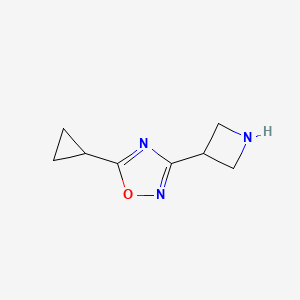

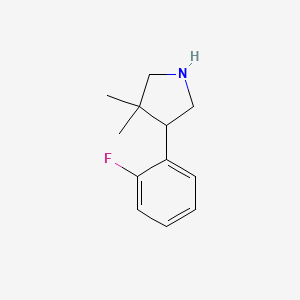

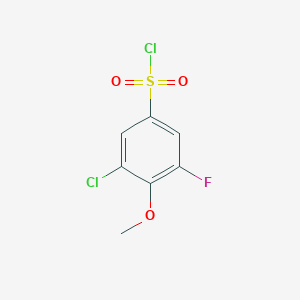

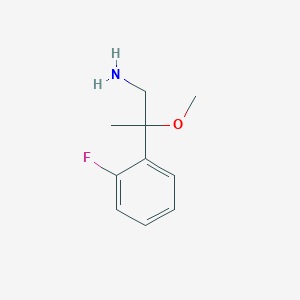

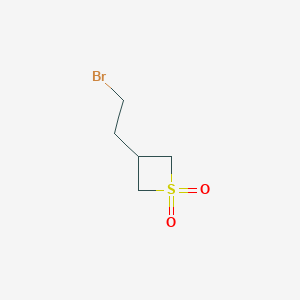

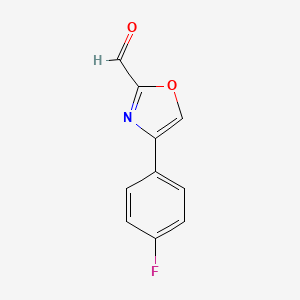

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)